molecular formula C21H20N2O B2854876 4-(1,3-Diphenylimidazolidin-2-yl)phenol CAS No. 58343-00-3

4-(1,3-Diphenylimidazolidin-2-yl)phenol

Cat. No.: B2854876
CAS No.: 58343-00-3
M. Wt: 316.404
InChI Key: CFWPGABBHWKXAC-UHFFFAOYSA-N
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Description

4-(1,3-Diphenylimidazolidin-2-yl)phenol is an organic compound with the molecular formula C21H20N2O It is characterized by the presence of a phenol group attached to a 1,3-diphenylimidazolidin-2-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Diphenylimidazolidin-2-yl)phenol typically involves the reaction of 1,1’,3,3’-tetraphenyl-2,2’-biimidazolidinylidene with 3-acetamidophenol. The reaction is carried out in a nitrogen atmosphere using chlorobenzene as a solvent. The mixture is stirred at 100°C for 6 hours, followed by the addition of 2-propanol to precipitate the product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through controlled reaction parameters and purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Diphenylimidazolidin-2-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The imidazolidine ring can be reduced under specific conditions.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Reduced imidazolidine derivatives.

    Substitution: Halogenated phenol derivatives.

Scientific Research Applications

4-(1,3-Diphenylimidazolidin-2-yl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1,3-Diphenylimidazolidin-2-yl)phenol involves its interaction with specific molecular targets. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the imidazolidine ring may interact with enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,3-Diphenylimidazolidin-2-yl)aniline
  • 4-(1,3-Diphenylimidazolidin-2-yl)benzoic acid
  • 4-(1,3-Diphenylimidazolidin-2-yl)benzaldehyde

Uniqueness

4-(1,3-Diphenylimidazolidin-2-yl)phenol is unique due to the presence of both a phenol group and an imidazolidine ring, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-(1,3-diphenylimidazolidin-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O/c24-20-13-11-17(12-14-20)21-22(18-7-3-1-4-8-18)15-16-23(21)19-9-5-2-6-10-19/h1-14,21,24H,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFWPGABBHWKXAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(N1C2=CC=CC=C2)C3=CC=C(C=C3)O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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